molecular formula C14H12N2O3S B2998209 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034323-00-5

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2998209
CAS No.: 2034323-00-5
M. Wt: 288.32
InChI Key: FKHJNTCMLIHHHQ-UHFFFAOYSA-N
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Description

N-(2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide (CAS 2034323-00-5) is a potent and selective small-molecule inhibitor of sphingomyelin synthase 2 (SMS2) with significant research value in ophthalmological and inflammation research. This compound features a molecular formula of C14H12N2O3S and a molecular weight of 288.32 g/mol . As a key member of the thiophene carboxamide class, it demonstrates highly potent inhibitory activity against SMS2 (IC50 = 28 nmol/L), an enzyme crucial to sphingomyelin synthesis, which has been identified as a prevalent biomarker in dry eye disease (DED) and meibomian gland dysfunction . Mechanistically, its action reduces pro-inflammatory cytokines (Tnf-α, Il-1β, Mmp-9) in corneas and decreases the proportion of very long chain sphingomyelins in meibomian glands, providing a protective effect against apoptosis in human corneal epithelial cells under inflammatory-hyperosmotic stress . The compound's design incorporates a conservative intramolecular hydrogen bond and a non-covalent 1,4–O...S interaction, contributing to its stable active conformation and enhanced bioactivity . It exhibits acceptable ocular-specific distribution, with favorable pharmacokinetic profiles in corneal and meibomian gland tissues, making it an excellent candidate for investigating novel therapeutic strategies for DED and other inflammation-related conditions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-13(11-2-1-9-20-11)15-5-7-16-6-3-10-4-8-19-12(10)14(16)18/h1-4,6,8-9H,5,7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHJNTCMLIHHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactionsKey steps may involve cyclization reactions, functional group transformations, and coupling reactions under specific conditions such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of fused bicyclic pyridine derivatives functionalized with carboxamide substituents. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key References
Target Compound Furo[2,3-c]pyridine Thiophene-2-carboxamide C₁₅H₁₃N₂O₃S 301.34
5-Acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide Pyrrolo[2,3-c]pyridine Acetylated thiophene-2-carboxamide C₁₇H₁₇N₃O₃S 343.40
N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)thiophene-2-carboxamide (7h) Quinazoline Thiophene-2-carboxamide C₂₃H₂₂N₃O₂S 404.50
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Thieno[2,3-c]pyridine Benzyl and ester groups C₁₈H₂₁ClN₂O₂S 364.88

Key Observations

Core Heterocycle Differences: The target compound uses a furopyridine core, which differs from the pyrrolopyridine in the acetylated analog (higher molecular weight due to the acetyl group) and the thienopyridine in the hydrochloride salt (enhanced solubility due to ionic character) .

Substituent Impact :

  • The thiophene-2-carboxamide group is conserved in the target compound and 7h, suggesting shared binding mechanisms (e.g., hydrogen bonding with kinase ATP pockets). However, 7h’s quinazoline core confers a docking score of −9.31 kcal/mol against EGFR TKD (1M17), indicating strong binding affinity .
  • The acetylated thiophene derivative (from ) introduces steric bulk, which may hinder membrane permeability compared to the target compound’s simpler substituent .

Pharmacological Data: While direct data for the target compound are sparse, analogs like 7h demonstrate apoptosis-inducing activity via EGFR inhibition, with IC₅₀ values in the nanomolar range .

Table 2: Pharmacological and Docking Comparison

Compound Target Protein Docking Score (kcal/mol) Key Activity Reference
7h (Quinazoline-thiophene) EGFR TKD (1M17) −9.31 Apoptosis induction, EGFR inhibition
Target Compound (Inferred) Kinases (e.g., EGFR, VEGFR) N/A Hypothesized kinase inhibition
5-Acetyl Analog () Unreported N/A Unknown (structural similarity suggests kinase activity)

Biological Activity

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a furo[2,3-c]pyridine moiety with a thiophene carboxamide, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C18H16N2O3SC_{18}H_{16}N_2O_3S, with a molecular weight of approximately 344.39 g/mol. Its structure includes:

  • Furo[2,3-c]pyridine : A heterocyclic ring that enhances biological interactions.
  • Thiophene : Known for its electronic properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The furo[2,3-c]pyridine moiety is believed to facilitate binding through hydrogen bonding and hydrophobic interactions, potentially acting as an inhibitor for various kinases and other enzymes involved in cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Antimicrobial Properties : The compound has shown potential antimicrobial effects against various bacterial strains, indicating its applicability in combating infections.
  • Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Below are summarized findings from selected research:

Study ReferenceFocusKey Findings
Synthesis and Biological EvaluationIdentified the compound's potential as an enzyme inhibitor with significant anticancer properties.
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 25 µg/mL.
Inflammatory Response ModulationShowed reduction in pro-inflammatory cytokines in vitro, suggesting anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via acylation reactions between activated carbonyl derivatives (e.g., thiophene-2-carbonyl chloride) and amine-containing intermediates. For example, details a similar synthesis using acetonitrile as a solvent, equimolar ratios of reactants, and reflux conditions (1 hour at 80°C). Purification via solvent evaporation and crystallization is critical for yield optimization (70-85% reported in analogous systems). Key factors affecting yield include solvent polarity, stoichiometry, and temperature control during intermediate formation .

Q. Which spectroscopic techniques are essential for structural validation, and how should data be interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., thiophene protons at δ 7.2–7.8 ppm, furopyridine protons at δ 6.5–7.0 ppm). demonstrates how NH and carbonyl groups in similar compounds produce distinct deshielded signals.
  • FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities.
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy. Cross-referencing with computational predictions (e.g., DFT) enhances reliability .

Q. What in vitro assays are typically used for preliminary biological screening of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Follow protocols in using broth microdilution (MIC determination against Gram-positive/negative strains).
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC50 values.
  • Enzyme Inhibition : Kinase or protease inhibition assays with fluorogenic substrates. Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine) are essential .

Advanced Research Questions

Q. How can photochemical cyclization be optimized to synthesize key intermediates of this compound?

  • Methodological Answer : highlights photocyclization for heterocyclic systems. For the furopyridine moiety:

  • Use UV light (λ = 300–350 nm) in anhydrous THF with a photosensitizer (e.g., benzophenone).
  • Monitor reaction progress via TLC or HPLC to avoid over-irradiation, which can lead to by-products (e.g., dimerization).
  • Optimize substituent electronic effects: Electron-withdrawing groups on the aryl ring improve cyclization efficiency by stabilizing radical intermediates .

Q. How do researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Conditions : Compare cell lines (e.g., uses bacterial models, while focuses on neuronal cells). Standardize protocols (e.g., serum concentration, incubation time).
  • Metabolic Stability : Assess compound degradation in different media (e.g., liver microsome assays).
  • Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., batch-to-batch purity variations). Cross-validate findings with orthogonal assays (e.g., SPR vs. ELISA) .

Q. What computational strategies predict the compound’s pharmacokinetic properties and reactivity?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solubility/logP using force fields (e.g., CHARMM) and explicit solvent models.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. ’s ligand data (e.g., SMILES: CN(CCCNC1=CC(=O)Oc2c1cccc2)C(=O)c3cccs3) can guide reactivity studies.
  • ADMET Prediction : Tools like SwissADME estimate blood-brain barrier penetration and CYP450 interactions .

Q. How can crystallographic data resolve ambiguities in stereochemical assignments?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., acetonitrile/ethyl acetate mixtures, as in ).
  • Analyze dihedral angles between fused rings (e.g., thiophene and furopyridine planes) to confirm spatial orientation.
  • Compare with analogous structures (e.g., ’s N-(2-nitrophenyl)thiophene-2-carboxamide) to validate bond lengths and torsion angles .

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